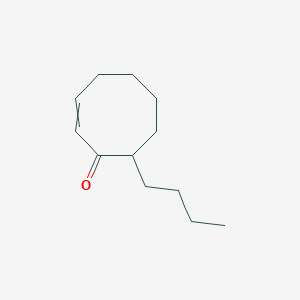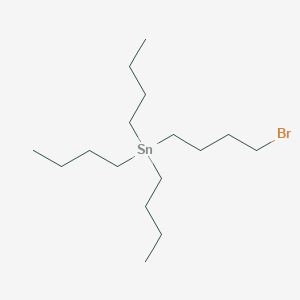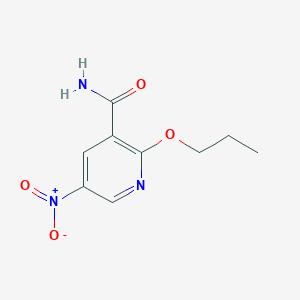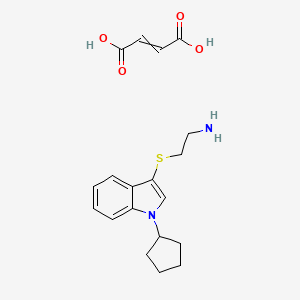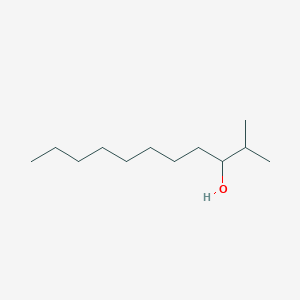
2-Methyl-3-undecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-undecanol is an organic compound classified as a secondary alcohol. It has the molecular formula C12H26O and a molecular weight of 186.34 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an undecane chain, with a methyl group attached to the second carbon. It is a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-3-undecanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (such as 2-undecanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves the reduction of 2-undecanone using reducing agents like sodium borohydride or lithium aluminum hydride . This method is efficient and yields high purity products. The reaction is typically conducted in an organic solvent such as ethanol or diethyl ether.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-undecanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methyl-3-undecanone.
Reduction: Corresponding hydrocarbons.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-Methyl-3-undecanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the function of integral proteins and enzymes, leading to cell death . The compound’s hydrophobic alkyl chain interacts with the lipid bilayer, increasing membrane fluidity and permeability, which ultimately compromises cell integrity.
Comparación Con Compuestos Similares
1-Undecanol: A primary alcohol with a similar carbon chain length but different functional group positioning.
2-Undecanone: A ketone with a similar structure but different functional group, leading to different chemical properties and reactivity.
2-Methyl-2-undecanol: Another secondary alcohol with the hydroxyl group on the second carbon, leading to different steric and electronic effects.
Uniqueness: 2-Methyl-3-undecanol is unique due to its specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
60671-36-5 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
2-methylundecan-3-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11-13H,4-10H2,1-3H3 |
Clave InChI |
YOZVHCUUMOCJNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
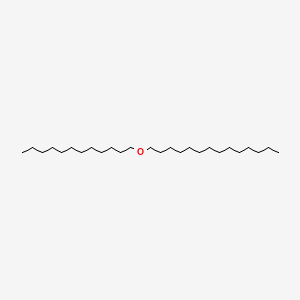
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

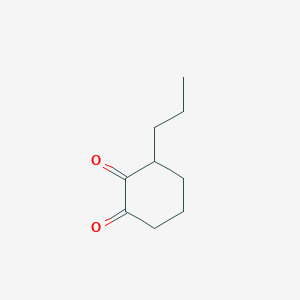
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)

